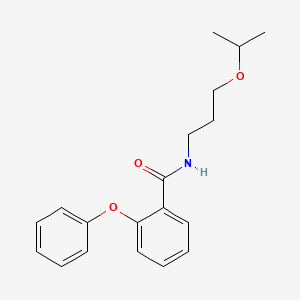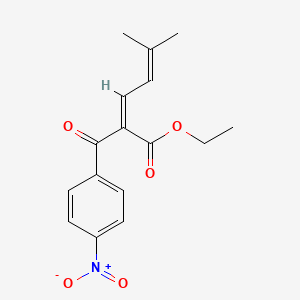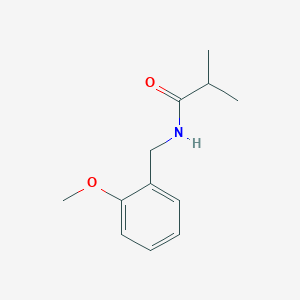
N-allyl-N'-(2-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(2-methylphenyl)ethanediamide, commonly known as AMA or alpha-methylacrylamide, is a chemical compound that has been extensively studied for its potential applications in various fields of science. AMA is a versatile compound that has been used in the synthesis of various organic compounds and has also shown promising results in scientific research.
Mécanisme D'action
AMA has been shown to have a unique mechanism of action that involves the inhibition of enzymes such as chymotrypsin and elastase. It has also been shown to have an inhibitory effect on the growth of various cancer cells.
Biochemical and Physiological Effects:
AMA has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of various cancer cells, and it has also been shown to have anti-inflammatory properties. Additionally, AMA has been shown to have an inhibitory effect on the activity of various enzymes such as chymotrypsin and elastase.
Avantages Et Limitations Des Expériences En Laboratoire
AMA has several advantages when used in lab experiments. It is a versatile compound that can be easily synthesized and purified. Additionally, AMA has been shown to have a unique mechanism of action that makes it a promising compound for various applications. However, there are also some limitations to the use of AMA in lab experiments. For example, it may be toxic to certain cell types, and it may also have limited solubility in certain solvents.
Orientations Futures
There are several future directions for the study of AMA. One potential application is in the development of new cancer therapies. AMA has been shown to have an inhibitory effect on the growth of various cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, AMA may have potential applications in the field of materials science, particularly in the synthesis of new polymers with unique properties. Further research is needed to explore these potential applications of AMA.
Méthodes De Synthèse
AMA can be synthesized by the reaction of 2-methylphenylamine with allyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure AMA.
Applications De Recherche Scientifique
AMA has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds such as polyamides, polyurethanes, and polyesters. AMA has also been used in the synthesis of various polymers that have shown promising results in the field of materials science.
Propriétés
IUPAC Name |
N'-(2-methylphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-13-11(15)12(16)14-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBDMAQVGFTSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)
![dipotassium 4-[(2-carboxylatophenyl)amino]-2-isopropyl-3,3-dimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate](/img/structure/B4896577.png)
![2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4896583.png)

![3-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4896596.png)
![N-{[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4896600.png)
![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4896622.png)

![1-(2-methoxyethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4896647.png)
![4-(2-chlorobenzyl)-4-(hydroxymethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4896655.png)
![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896670.png)
